(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate

aminopeptidase substrate specificity Lactobacillus sake fluorogenic AMC substrates

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate (CAS 96594-10-4), commonly known as H-Ala-AMC·TFA or L-alanine 7-amido-4-methylcoumarin trifluoroacetate salt, is a fluorogenic substrate designed for the detection and quantification of aminopeptidase activity. The compound comprises an L-alanine moiety linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).

Molecular Formula C13H14N2O3*CF3CO2H
Molecular Weight 360,29 g/mole
CAS No. 96594-10-4
Cat. No. B613059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate
CAS96594-10-4
Molecular FormulaC13H14N2O3*CF3CO2H
Molecular Weight360,29 g/mole
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-AMC TFA (CAS 96594-10-4): Fluorogenic Aminopeptidase Substrate for Enzyme Activity Quantification


(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate (CAS 96594-10-4), commonly known as H-Ala-AMC·TFA or L-alanine 7-amido-4-methylcoumarin trifluoroacetate salt, is a fluorogenic substrate designed for the detection and quantification of aminopeptidase activity . The compound comprises an L-alanine moiety linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon enzymatic hydrolysis of the alanine-AMC amide bond, the non-fluorescent substrate releases free AMC, which produces a bright blue fluorescence detectable at excitation/emission wavelengths of approximately 325/389 nm in ethanol . The trifluoroacetate (TFA) counterion enhances aqueous solubility relative to the free base (CAS 77471-41-1) and the hydrochloride (HCl) salt, making it the preferred formulation for biochemical assays that require rapid dissolution and homogeneous reaction conditions .

Why Generic AMC Substrate Substitution Fails: Evidence for H-Ala-AMC TFA (CAS 96594-10-4) Selection Specificity


Aminopeptidase substrates based on the 7-amido-4-methylcoumarin (AMC) scaffold are not interchangeable due to profound differences in enzyme recognition dictated by the amino acid side chain at the S1 pocket [1]. For instance, the Lactobacillus sake aminopeptidase exhibits maximal hydrolytic activity against Leu-AMC and Ala-AMC, yet completely fails to hydrolyze the basic amino acid substrates Lys-AMC and Arg-AMC [1]. Conversely, arginine-specific aminopeptidases preferentially hydrolyze Arg-AMC (Km = 15.9 μM) over Lys-AMC (Km = 26.0 μM), and would not process Ala-AMC at all [2]. Even within the alanine sub-class, the stereochemistry of the amino acid is critical: D-Ala-AMC is resistant to hydrolysis by endogenous mammalian aminopeptidases that efficiently process the L-isomer . Without quantitative kinetic and specificity data matching the target enzyme system, substituting one AMC substrate for another introduces systematic error—either yielding false negatives due to non-recognition or generating uncalibrated signals from off-target aminopeptidase activities in complex biological matrices.

Quantitative Differentiation of H-Ala-AMC TFA (CAS 96594-10-4) Against Closest Aminopeptidase Substrate Analogs


Maximal Activity Profile of H-Ala-AMC Versus Leu-AMC, Lys-AMC, and Arg-AMC Against Lactobacillus sake Aminopeptidase

In a head-to-head comparison using a purified aminopeptidase from Lactobacillus sake IATA115, H-Ala-AMC and Leu-AMC elicited maximal hydrolytic activity, whereas neither Lys-AMC nor Arg-AMC were cleaved above the detection limit [1]. In the same study, the Km for Leu-AMC was determined as 0.091 mM and for Met-AMC as 0.174 mM, establishing a quantitative benchmark for substrate affinity. H-Ala-AMC's activity was reported as comparable to that of Leu-AMC, confirming it as a top-tier substrate for this broad-specificity aminopeptidase [1]. This complete loss of activity against basic amino acid AMC substrates demonstrates that the S1 pocket of this enzyme strictly discriminates against positively charged side chains, making the alanine moiety essential for catalysis.

aminopeptidase substrate specificity Lactobacillus sake fluorogenic AMC substrates food microbiology

Kinetic Selectivity: H-Ala-AMC as a Preferred Substrate for Human Skeletal Muscle Alanyl Aminopeptidase

Vendor technical specifications and published recombinant enzyme data indicate that the major aminopeptidase activity in human skeletal muscle displays its highest hydrolytic rate toward H-Ala-AMC relative to other aminoacyl-AMC substrates [1]. Recombinant mouse APN/CD13 achieves a specific activity of >4,000 pmol/min/μg with H-Ala-AMC as the substrate, while recombinant human APN/CD13 yields specific activities exceeding 2,500 pmol/min/μg, and some commercial preparations report up to 1.39 × 10⁴ pmol/min/μg . By contrast, the human puromycin-sensitive aminopeptidase (PSA) displays a more restricted substrate profile, and M17-family leucine aminopeptidases preferentially hydrolyze Leu-AMC (with Km values typically in the low micromolar range for their cognate substrates) rather than H-Ala-AMC [2].

alanyl aminopeptidase APN/CD13 human skeletal muscle fluorogenic substrate kinetics

TFA Salt Solubility Advantage: H-Ala-AMC TFA (CAS 96594-10-4) Versus HCl Salt (CAS 77471-41-1) and Free Base

The trifluoroacetate salt (TFA) form of H-Ala-AMC (CAS 96594-10-4) is documented as soluble in water at 50 mg/mL and in methanol at 50 mg/mL, whereas the hydrochloride (HCl) salt (CAS 77471-41-1, molecular weight 282.72) and the free base exhibit comparatively lower aqueous solubility . This solubility differential is practically significant: at a typical working concentration of 100 μM, the TFA salt allows direct aqueous dilution without the need for organic co-solvents (e.g., DMSO), reducing solvent interference in enzymatic assays. The TFA salt also provides a well-defined 1:1 stoichiometry of the protonated H-Ala-AMC cation to the trifluoroacetate anion, ensuring consistent molarity in solution, whereas the free base requires in-situ protonation that can vary with buffer composition and pH .

counterion selection aqueous solubility TFA vs HCl salt biochemical assay formulation

Gram-Stain Correlation in Microbial Quality Testing: H-Ala-AMC as a Superior Fluorogenic Marker

In a comparative study of peptidase substrates for assessing microbial quality of aerobically stored meats, H-Ala-AMC and Leu-AMC demonstrated the highest sensitivity among all substrates tested, with correlation coefficients (r) between log surface microbial counts and log fluorescence of 0.89 for H-Ala-AMC and 0.83 for Leu-AMC, compared to 0.82 for the chromogenic substrate Ala-p-nitroanilide (Ala-pNA) [1]. A separate study on bacterial differentiation further validated that H-Ala-AMC (referred to as AAMC) impregnated on paper strips produced a good correlation with the Gram-staining reference method, allowing rapid distinction between Gram-positive and Gram-negative aerobic and facultative anaerobic bacteria based on aminopeptidase activity [2]. The fluorogenic readout of H-Ala-AMC provided a clearer endpoint than chromogenic alternatives, reducing ambiguity in borderline cases.

microbial quality assessment Gram-positive vs Gram-negative meat spoilage aminopeptidase activity

Optimal Application Scenarios for H-Ala-AMC TFA (CAS 96594-10-4) Based on Quantitative Evidence


APN/CD13 Enzyme Activity Assays in Cancer Biology and Muscle Physiology

H-Ala-AMC TFA is the reference fluorogenic substrate for quantifying alanyl aminopeptidase (APN/CD13) activity, a validated biomarker and therapeutic target in oncology. As demonstrated by the specific activity data (>2,500–13,946 pmol/min/μg for recombinant human APN ), H-Ala-AMC yields robust signal-to-noise ratios across a wide enzyme concentration range, supporting both endpoint and kinetic fluorescence readouts. Researchers screening APN inhibitors should use H-Ala-AMC TFA as the standard substrate to enable cross-study comparison of IC₅₀ values, as documented in BindingDB entries where Ala-AMC is the consensus substrate for APN M1 inhibition assays .

Food Fermentation Microbiology: Monitoring Broad-Specificity Aminopeptidase Activity in Lactic Acid Bacteria

In the characterization of proteolytic systems of Lactobacillus species critical to cheese ripening and meat fermentation, H-Ala-AMC, alongside Leu-AMC, is one of only two substrates that elicit maximal catalytic activity from the broad-specificity aminopeptidase of L. sake [1]. The complete lack of hydrolysis of Lys-AMC and Arg-AMC [1] confirms that substituting these substrates would produce false-negative results. Researchers studying starter culture proteolysis or screening for autolytic activity should procure H-Ala-AMC TFA as a core reagent for aminopeptidase activity profiling.

Microbial Quality Control in Meat and Food Processing Using Automated Fluorescence Readout

Industrial food microbiology laboratories assessing surface microbial loads on refrigerated meats can deploy H-Ala-AMC as the most sensitive fluorogenic substrate available, with a demonstrated correlation coefficient of r = 0.89 against log CFU/cm² on both pork and beef samples [2]. This sensitivity advantage of Δr ≈ 0.07 over the chromogenic alternative Ala-pNA [2] translates into fewer false negatives near regulatory threshold limits and enables integration with automated fluorescence plate readers for high-throughput QC workflows.

Bacterial Gram-Status Differentiation in Clinical and Environmental Microbiology

For rapid presumptive identification workflows where Gram-staining is not practical—such as field-deployable testing or automated liquid culture systems—H-Ala-AMC-impregnated paper strips or agar additives provide a fluorescence-based readout that correlates well with Gram-stain classification [3]. The method exploits the differential aminopeptidase activity between Gram-positive and Gram-negative bacteria, and H-Ala-AMC's fluorogenic nature removes the ambiguity associated with colorimetric substrates in turbid or pigmented samples.

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